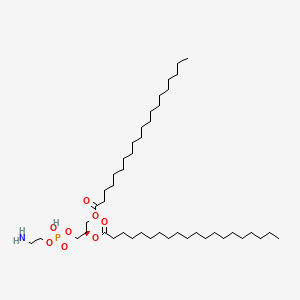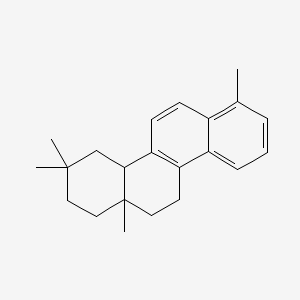
Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate is a complex organic compound that features a phenoxazine core with diethylamino and m-tolylamino substituents The compound is coordinated with a tetrachlorozincate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate typically involves multi-step organic reactions. The phenoxazine core can be synthesized through a condensation reaction between an appropriate diaminobenzene and a suitable carbonyl compound. Subsequent functionalization with diethylamino and m-tolylamino groups can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate is studied for its electronic properties, which make it a candidate for use in organic semiconductors and photovoltaic devices.
Biology and Medicine
Industry
In industry, the compound could be used in the development of advanced materials with specific electronic or photochemical properties.
Mechanism of Action
The mechanism by which Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate exerts its effects depends on its interaction with molecular targets. The phenoxazine core can interact with various biological molecules, potentially affecting cellular pathways and processes. The diethylamino and m-tolylamino groups may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxazine derivatives with different substituents, such as:
Phenoxazine: The parent compound with no substituents.
Methylene Blue: A phenothiazine derivative with similar electronic properties.
Nile Blue: Another phenoxazine derivative used as a dye.
Uniqueness
Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate is unique due to its specific combination of substituents and the presence of the tetrachlorozincate anion, which may impart distinct electronic and photochemical properties compared to other phenoxazine derivatives.
Properties
CAS No. |
85005-89-6 |
|---|---|
Molecular Formula |
C46H48Cl4N6O2Zn |
Molecular Weight |
924.1 g/mol |
IUPAC Name |
diethyl-[7-(3-methylanilino)phenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C23H23N3O.4ClH.Zn/c2*1-4-26(5-2)19-10-12-21-23(15-19)27-22-14-18(9-11-20(22)25-21)24-17-8-6-7-16(3)13-17;;;;;/h2*6-15H,4-5H2,1-3H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
UIGSDUQBILGSPO-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC(=C4)C)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC(=C4)C)OC2=C1)CC.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



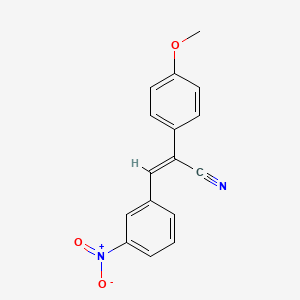

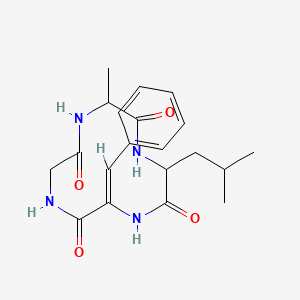
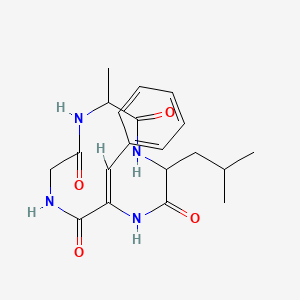

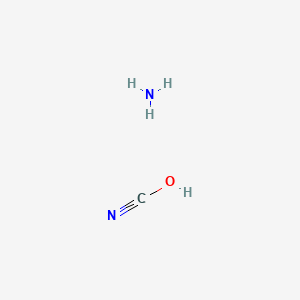
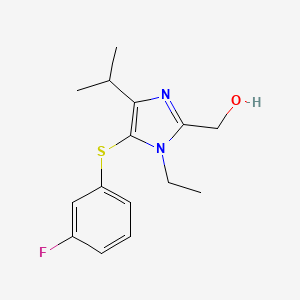
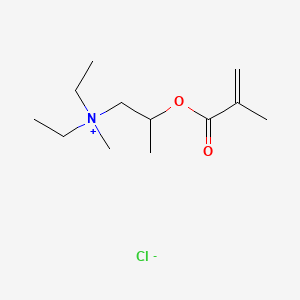


![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
